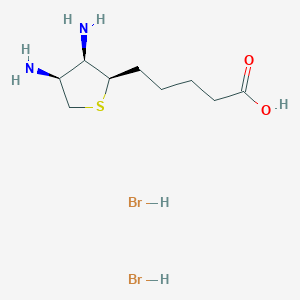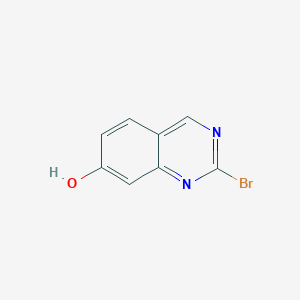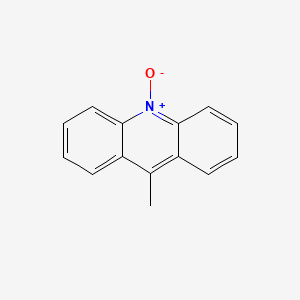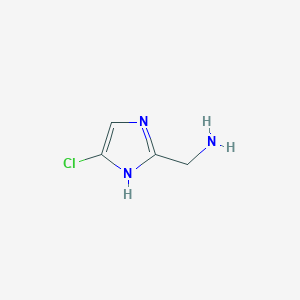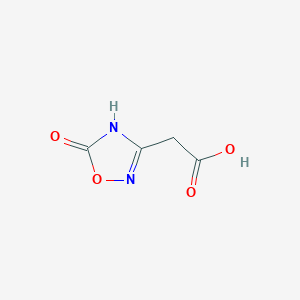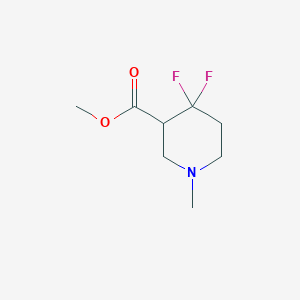
Methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate is an organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of two fluorine atoms at the 4-position of the piperidine ring, a methyl group at the 1-position, and a carboxylate ester group at the 3-position. It is a colorless liquid with a pungent odor and is soluble in common organic solvents such as ether and alcohol.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate typically involves the fluorination of a piperidine precursor. One common method is the reaction of 4,4-difluoro-1-methylpiperidine with methyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified by distillation or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and yield of the production process while minimizing the formation of by-products.
化学反応の分析
Types of Reactions
Methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often require the presence of a catalyst such as palladium on carbon (Pd/C) and are carried out under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
Methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
作用機序
The mechanism of action of Methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target of the compound.
類似化合物との比較
Methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate can be compared with other fluorinated piperidine derivatives such as:
4,4-Difluoro-1-methylpiperidine: Lacks the carboxylate ester group, making it less reactive in certain chemical reactions.
Methyl 4-fluoro-1-methylpiperidine-3-carboxylate: Contains only one fluorine atom, resulting in different chemical and biological properties.
Methyl 4,4-dichloro-1-methylpiperidine-3-carboxylate: Chlorine atoms instead of fluorine, leading to different reactivity and applications.
The unique combination of two fluorine atoms and a carboxylate ester group in this compound imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C8H13F2NO2 |
|---|---|
分子量 |
193.19 g/mol |
IUPAC名 |
methyl 4,4-difluoro-1-methylpiperidine-3-carboxylate |
InChI |
InChI=1S/C8H13F2NO2/c1-11-4-3-8(9,10)6(5-11)7(12)13-2/h6H,3-5H2,1-2H3 |
InChIキー |
JXLDCCSBHNNWOA-UHFFFAOYSA-N |
正規SMILES |
CN1CCC(C(C1)C(=O)OC)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


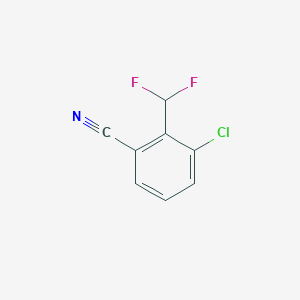


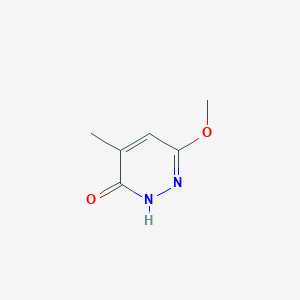
![3,6-Dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12973043.png)
